Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester
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Overview
Description
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a fused ring system combining pyrazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of ethyl pyrazolylhydrazonocyanoacetate with glacial acetic acid . This reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[5,1-c][1,2,4]triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[5,1-c][1,2,4]triazine derivatives are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology
Biologically, these compounds have shown promise as antifungal and antibacterial agents. Studies have demonstrated their activity against pathogenic fungi, including Candida albicans and Cryptococcus .
Medicine
In medicine, pyrazolo[5,1-c][1,2,4]triazine derivatives are being explored for their potential as antiviral and antitumor agents. Their structural similarity to nucleic bases allows them to act as metabolites, making them useful in targeting specific biological pathways .
Industry
Industrially, these compounds find applications in the development of dyes and pigments. Their ability to form stable, colored complexes makes them valuable in textile and material sciences .
Mechanism of Action
The mechanism of action of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the synthesis of essential fungal cell wall components, leading to cell death . In antitumor applications, it may interfere with DNA replication and repair mechanisms, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 targeting properties.
Uniqueness
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester stands out due to its specific functional groups and the resulting chemical reactivity
Biological Activity
Pyrazolo[5,1-c][1,2,4]triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. The compound Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a notable member of this class, exhibiting promising pharmacological properties.
Chemical Structure and Properties
The compound's structure features a pyrazolo-triazine core with a carboxylic acid and an amino group that contribute to its biological activity. The methyl ester form enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that pyrazolo[5,1-c][1,2,4]triazine derivatives can inhibit the growth of tumor cells by targeting oncogenic pathways involving Receptor Tyrosine Kinases (RTKs), particularly K-Ras and B-Raf kinases. These pathways are crucial for cell proliferation and survival in various cancers:
- Inhibition of B-Raf Kinase : B-Raf is implicated in approximately 66% of malignant melanomas. Compounds that inhibit this kinase can disrupt the Ras/Raf/MEK signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies using the MTT assay have shown that certain derivatives demonstrate stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
The anticancer mechanisms of pyrazolo[5,1-c][1,2,4]triazines include:
- Apoptosis Induction : Activation of caspases (caspase-3, -8, -9) has been observed in treated cancer cells, indicating a pathway for programmed cell death .
- Autophagy Activation : Compounds have been shown to induce autophagy through increased formation of autophagosomes and modulation of key proteins such as beclin-1 and mTOR .
Anti-inflammatory Activity
Beyond anticancer effects, pyrazolo[5,1-c][1,2,4]triazines exhibit anti-inflammatory properties. They have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[5,1-c][1,2,4]triazine derivatives is highly dependent on their substituents:
Substituent Position | Type | Effect on Activity |
---|---|---|
R1 | Aromatic groups | Enhances anticancer efficacy |
R2 | Alkyl/aryl groups | Modulates lipophilicity |
R3 | Heterocycles | Increases anti-inflammatory action |
Case Studies
A study investigated the synthesis and biological evaluation of various pyrazolo[5,1-c][1,2,4]triazine derivatives. Among them:
Properties
CAS No. |
63475-18-3 |
---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3 |
InChI Key |
JBLLGSRNIIRIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC |
Origin of Product |
United States |
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